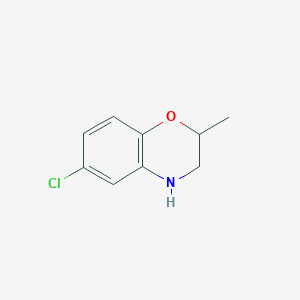

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that belongs to the class of 1,4-benzoxazine derivatives. These compounds have been the subject of various studies due to their potential pharmacological activities and applications in medicinal chemistry. The compound features a benzoxazine core with a chlorine atom and a methyl group as substituents, which can influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related 1,4-benzoxazine derivatives has been reported in the literature. For instance, a new compound, N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine, was successfully synthesized and its crystal structure was determined using single-crystal X-ray diffraction . Additionally, other derivatives such as 1,4-dihydro-2H-3,1-benzoxazin-2-one have been synthesized and tested for pharmacological activity, indicating the versatility of the benzoxazine scaffold in generating compounds with potential biological effects .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a 1,4-benzoxazine ring. The crystal structure of N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine, a closely related compound, has been elucidated, revealing that it crystallizes in the monoclinic space group . The precise arrangement of atoms within the crystal lattice can have significant implications for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzoxazine derivatives can undergo various chemical reactions, which can be utilized to modify their structure and enhance their biological properties. For example, the synthesis of 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones involved the reaction of 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione with tetraphosphorus decasulfide . Such reactions are crucial for the development of new compounds with improved pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The presence of chlorine and methyl groups can affect the compound's lipophilicity, solubility, and overall reactivity. These properties are important for the compound's behavior in biological systems and can impact its pharmacokinetics and pharmacodynamics. The crystallographic data provided for a related compound suggests that these molecules may have significant density and interact with light in a specific manner, which could be relevant for their detection and quantification .

Scientific Research Applications

Chemical Structure and Synthesis

6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a compound that has been a subject of chemical synthesis and structural analysis. Gao et al. (2015) synthesized a compound named N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine and examined its crystal structure through X-ray diffraction, revealing its monoclinic space group and other detailed structural parameters (Gao, Qu, Ye, & Fu, 2015).

Hydrolysis Behavior

The compound has been studied for its hydrolysis behavior. Iwanami et al. (1964) reported on the hydrolysis of a series of compounds including 6-chloro-2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine. This study focused on the hydrolysis with 6N hydrochloric acid and analyzed the resulting products, contributing to an understanding of the compound's behavior in acidic conditions and its potential applications in chemical transformations (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Antibacterial Properties

The antibacterial properties of this compound derivatives have also been explored. Kadian, Maste, & Bhat (2012) synthesized various 1,4-benzoxazine analogues, including compounds with 6-chloro-3,4-dihydro-2H-1,4-benzoxazine moiety, and evaluated their antibacterial activity against different bacterial strains. Their findings indicated notable activity against certain bacterial strains, highlighting the potential medicinal applications of these compounds (Kadian, Maste, & Bhat, 2012).

Pharmaceutical Research

In the pharmaceutical domain, some derivatives of this compound have been investigated for their potential as serotonin-3 (5-HT3) receptor antagonists. Kuroita, Sakamori, & Kawakita (1996) synthesized and evaluated a series of compounds for their binding affinity to 5-HT3 receptors. The study uncovered compounds with significant antagonistic activity, underscoring the potential of these compounds in developing treatments for conditions mediated by 5-HT3 receptors (Kuroita, Sakamori, & Kawakita, 1996).

Mechanism of Action

Target of Action

Similar compounds have shown affinity for 5-ht3 receptors

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit antagonistic activity against certain receptors, such as the 5-ht3 receptors . This suggests that 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine may interact with its targets in a similar manner, leading to changes in cellular function.

Result of Action

Similar compounds have shown a broad spectrum of activity with certain minimum growth inhibition concentration values , suggesting that this compound may have similar effects.

Future Directions

properties

IUPAC Name |

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDHFNZEZCCEMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1082837-97-5 |

Source

|

| Record name | 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1326657.png)

![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326658.png)

![2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide](/img/structure/B1326662.png)

![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1326667.png)

![2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326671.png)

![2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326672.png)

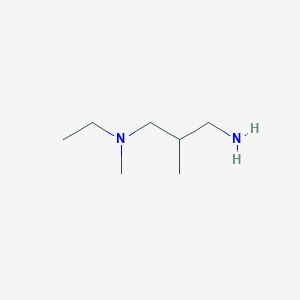

![Ethyl 3-[isopropyl(methyl)amino]propanoate](/img/structure/B1326681.png)